N-Acetyl-S-methyl-L-cysteine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

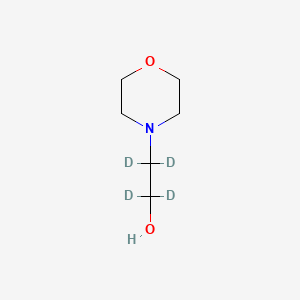

N-Acetyl-S-methyl-L-cysteine-d3 is a deuterium-labeled derivative of N-Acetyl-S-methyl-L-cysteine. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and pharmacokinetics. The presence of deuterium atoms makes it particularly useful in tracing and quantifying biochemical processes.

Scientific Research Applications

N-Acetyl-S-methyl-L-cysteine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Metabolic Studies: Used to trace metabolic pathways and understand the metabolism of sulfur-containing compounds.

Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of drugs.

Proteomics: Used in mass spectrometry to quantify and identify proteins and peptides.

Biological Research: Investigates the role of sulfur-containing compounds in biological systems.

Industrial Applications: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

Target of Action

N-Acetyl-S-methyl-L-cysteine-d3, similar to N-acetylcysteine, primarily targets the glutathione synthesis pathway . Glutathione is a potent antioxidant that protects cells from oxidative stress and maintains the redox state inside them .

Mode of Action

This compound acts as a precursor to cysteine . It is hydrolyzed intracellularly to cysteine, which then replenishes glutathione . This compound also supplies thiol groups, which can directly bind with toxic metabolites in hepatocytes and enhance non-toxic sulfate conjugation .

Biochemical Pathways

This compound affects the glutathione synthesis pathway . By replenishing cysteine, it increases the availability of glutathione, a critical antioxidant in the body . This action helps neutralize free radicals and reduce oxidative stress .

Pharmacokinetics

This compound, like N-acetylcysteine, is rapidly absorbed after administration . Significant first-pass metabolism by the small intestine and liver results in the incorporation of this compound into protein peptide chains and the formation of a variety of metabolites . The elimination half-life of N-acetylcysteine is approximately 5.6 hours , and it is excreted via the kidneys (30%) and feces (3%) .

Result of Action

The primary result of this compound action is the replenishment of glutathione levels . This action helps protect cells from oxidative stress and maintain the redox state inside them . It also enhances non-toxic sulfate conjugation, which can help neutralize toxic metabolites .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications or substances that induce oxidative stress can increase the demand for glutathione, potentially enhancing the effects of this compound . Additionally, factors such as diet, lifestyle, and overall health status can influence the body’s glutathione levels and thus the efficacy of this compound .

Biochemical Analysis

Cellular Effects

It is known that stable heavy isotopes like N-Acetyl-S-methyl-L-cysteine-d3 can affect the pharmacokinetic and metabolic profiles of drugs .

Molecular Mechanism

It is known that stable heavy isotopes like this compound can affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-methyl-L-cysteine-d3 involves the incorporation of deuterium atoms into the molecular structure of N-Acetyl-S-methyl-L-cysteine. This is typically achieved through the use of deuterated reagents and solvents. The general synthetic route includes:

Acetylation: The starting material, L-cysteine, undergoes acetylation to form N-Acetyl-L-cysteine.

Methylation: The thiol group of N-Acetyl-L-cysteine is methylated to form N-Acetyl-S-methyl-L-cysteine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Acetylation and Methylation: Large quantities of L-cysteine are acetylated and methylated using industrial-grade reagents.

Deuteration: Deuterium incorporation is achieved using deuterated reagents in large reactors, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-methyl-L-cysteine-d3 undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The acetyl and methyl groups can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Disulfides of this compound.

Reduction: Thiol form of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

N-Acetyl-L-cysteine: A non-deuterated version used as a mucolytic agent and antioxidant.

N-Acetyl-S-methyl-L-cysteine: The non-deuterated version of N-Acetyl-S-methyl-L-cysteine-d3.

L-Cysteine: The parent compound used in various biochemical processes.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing and quantifying biochemical processes. The deuterium labeling provides enhanced stability and allows for precise measurement in mass spectrometry and other analytical techniques.

Properties

IUPAC Name |

(2R)-2-acetamido-3-(trideuteriomethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGLCORNOFFGTB-OJWMFZEYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

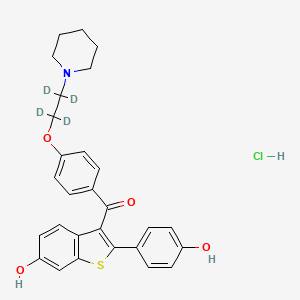

![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)

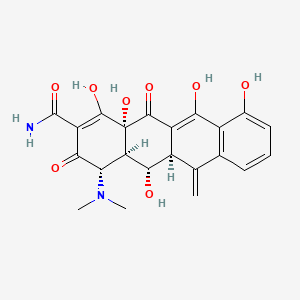

![benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate](/img/structure/B562273.png)

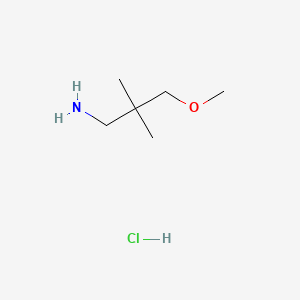

![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)

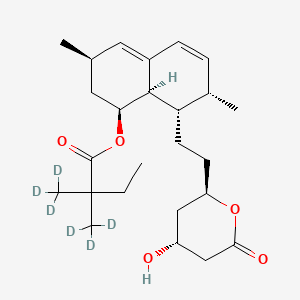

![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)